5-Bromo-7-methoxyisoquinoline-1-carbonitrile
CAS No.:
Cat. No.: VC17720748
Molecular Formula: C11H7BrN2O
Molecular Weight: 263.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H7BrN2O |
|---|---|
| Molecular Weight | 263.09 g/mol |
| IUPAC Name | 5-bromo-7-methoxyisoquinoline-1-carbonitrile |
| Standard InChI | InChI=1S/C11H7BrN2O/c1-15-7-4-9-8(10(12)5-7)2-3-14-11(9)6-13/h2-5H,1H3 |
| Standard InChI Key | TYCLKKULDMVJFJ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=CN=C2C#N)C(=C1)Br |
Introduction
5-Bromo-7-methoxyisoquinoline-1-carbonitrile is a heterocyclic compound belonging to the isoquinoline family. It is characterized by a molecular formula and a molecular weight of approximately 238.08 g/mol, although some sources report a slightly higher molecular weight of 263.09 g/mol, which may be due to variations in the compound's structure or measurement methods . This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in pharmaceutical development.
Synthesis Steps:
-
Bromination: The initial step involves the bromination of an isoquinoline derivative.
-
Nitration or Carbonitrilation: Subsequent steps may include nitration or the introduction of a carbonitrile group.
Biological Activities and Applications
Isoquinoline derivatives, including 5-Bromo-7-methoxyisoquinoline-1-carbonitrile, are known for their diverse biological activities. These compounds can interact with enzymes or receptors at a molecular level, making them potential candidates for pharmaceutical development.
Potential Applications:
-
Pharmaceutical Development: Due to its unique structural properties, it may be explored for various therapeutic applications.
-
Medicinal Chemistry: Its reactivity and biological profile make it a valuable compound for studying interactions with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume